In-Depth Technical Guide to D-Glucose-d4: A Stable Isotope Tracer for Metabolic Research
In-Depth Technical Guide to D-Glucose-d4: A Stable Isotope Tracer for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on D-Glucose-d4, a deuterated stable isotope of glucose, for use in metabolic research and drug development. It covers its core physicochemical properties, a detailed experimental protocol for its application in metabolic flux analysis, and a visualization of its journey through the glycolytic pathway.
Core Data Presentation
The fundamental properties of D-Glucose-d4 are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 478529-49-6 | [1] |
| Molecular Weight | 184.18 g/mol | [1][2][3] |
| Molecular Formula | C₆H₈D₄O₆ | [2] |
| Synonyms | Dextrose-d4 | [1] |
Experimental Protocol: Metabolic Flux Analysis using D-Glucose-d4 and Mass Spectrometry
This protocol outlines a general workflow for tracing the metabolism of D-Glucose-d4 in cultured cells to elucidate metabolic pathway activity, a technique known as metabolic flux analysis.
Cell Culture and Isotope Labeling
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Cell Seeding: Plate mammalian cells in 6-well plates at a density that ensures they reach approximately 75% confluency at the time of the experiment. Culture in standard growth medium.
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Media Preparation: Prepare a labeling medium by supplementing glucose-free culture medium with a known concentration of D-Glucose-d4. The concentration should be similar to that of glucose in standard medium (e.g., 10 mM). Ensure all other supplements, like dialyzed fetal bovine serum, are present.
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Isotope Introduction: When cells reach the desired confluency, remove the standard growth medium.
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Washing: Gently wash the cells twice with a pre-warmed, glucose-free medium or phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.
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Labeling: Add the prepared D-Glucose-d4 labeling medium to the cells and incubate for a predetermined time course. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest. Time points can range from minutes to several hours.
Metabolite Extraction
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Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapid quenching is critical.
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Place the 6-well plate on dry ice.
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Aspirate the labeling medium.
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Immediately add 600 µL of ice-cold (-80°C) 100% methanol to each well.[4]
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Cell Lysis and Collection:
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Storage: Store the cell extracts at -80°C until mass spectrometry analysis to ensure metabolite stability.[4]
Sample Preparation for Mass Spectrometry
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Phase Separation: To separate polar metabolites from other cellular components, add ice-cold water and chloroform to the methanol extract. A common ratio is 1:1:1 methanol:water:chloroform.
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Centrifugation: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C. This will result in three layers: an upper aqueous/polar layer (containing metabolites like those from glycolysis), a lower organic/lipid layer, and a protein pellet at the interface.
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Collection of Polar Metabolites: Carefully collect the upper aqueous layer containing the polar metabolites, including the deuterated intermediates of glycolysis.
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Drying: Dry the collected aqueous phase completely using a vacuum centrifuge.
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Reconstitution: Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis, such as a mixture of water and acetonitrile.
Mass Spectrometry Analysis and Data Interpretation
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Instrumentation: Analyze the samples using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with liquid chromatography (LC) for separation of metabolites (LC-MS).
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Data Acquisition: Acquire data in a full scan mode to detect all ions within a specified mass range. The high resolution of the instrument will allow for the differentiation between the naturally abundant isotopes and the deuterated forms of the metabolites.
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Data Analysis:
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Identify the peaks corresponding to the metabolites of interest in the glycolytic pathway (e.g., glucose-6-phosphate, fructose-6-phosphate, pyruvate, lactate).
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Determine the mass isotopomer distribution (MID) for each metabolite. This involves quantifying the relative abundance of the unlabeled form (M+0) and the various deuterated forms (M+1, M+2, M+3, M+4, etc.).
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The pattern of deuterium incorporation into downstream metabolites provides information about the relative activity of different metabolic pathways. For example, the distribution of deuterium in lactate can reveal the relative fluxes through glycolysis and the pentose phosphate pathway.[5]
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Mandatory Visualization
The following diagram illustrates the flow of D-Glucose-d4 through the initial stages of the glycolytic pathway, highlighting the incorporation of the deuterium labels.
Caption: Tracing D-Glucose-d4 through the initial stages of glycolysis.
